Scaffold Conservation vs. Side-Chain Divergence: VEGFR-2 Inhibitory Potency of the 6-Oxo-3-phenylpyridazinyl Core
The 6-oxo-3-phenylpyridazinyl core, which is conserved in the target compound, serves as the pharmacophoric anchor for VEGFR-2 inhibition across a series of 19 derivatives. In this study, the core-bearing compounds displayed VEGFR-2 IC50 values spanning 49.1–418.0 nM, compared to sorafenib (IC50 = 81.8 nM). The most potent core-containing compound (12c, bearing a hydrazineyl-N-(p-tolyl)acetamide side chain) achieved an IC50 of 11.5 nM against HUVEC proliferation, outperforming sorafenib (IC50 = 23.2 nM) [1]. The target compound—bearing a distinct 3-chlorobenzyl amide side chain—is not directly represented in this dataset, but its shared core places it within a scaffold series where side-chain identity dictates a >8-fold potency range. This establishes that the target compound's procurement value is contingent on its specific amide substitution pattern, which cannot be inferred from core-scaffold data alone.
| Evidence Dimension | VEGFR-2 kinase inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured; shares 6-oxo-3-phenylpyridazinyl core with series |
| Comparator Or Baseline | Core-bearing compound 12c: VEGFR-2 IC50 = 11.5 nM (HUVEC); Sorafenib: IC50 = 23.2 nM (HUVEC), 81.8 nM (kinase) |
| Quantified Difference | Core series range: 49.1–418.0 nM (kinase); 12c vs. sorafenib: 2.0-fold improvement in cellular assay |
| Conditions | In vitro VEGFR-2 kinase assay; HUVEC antiproliferative assay |
Why This Matters
The scaffold's validated VEGFR-2 activity provides a mechanistic rationale for selecting this compound class, but the absence of direct data for the 3-chlorobenzyl amide side chain means procurement decisions must be based on the specific side-chain SAR rather than scaffold alone.
- [1] Abdel Rahman, D.E., et al. (2023). Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation. Bioorganic Chemistry, 139, 106678. https://doi.org/10.1016/j.bioorg.2023.106678 View Source
